1-Benzyl-2-nitro-1,4-dihydropyrazine
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Overview
Description
1-Benzyl-2-nitro-1,4-dihydropyrazine is an organic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol . This compound is characterized by the presence of a benzyl group attached to a nitro-substituted dihydropyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-nitro-1,4-dihydropyrazine typically involves the reaction of benzylamine with nitroethene under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, to facilitate the hydrogenation process .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-nitro-1,4-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-2-nitro-1,4-dihydropyrazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-2-nitro-1,4-dihydropyrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful in anticancer therapies .
Comparison with Similar Compounds
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers and antihypertensive agents.
1,2-Dihydropyridine: Used as intermediates in the synthesis of natural products and drugs.
Uniqueness: 1-Benzyl-2-nitro-1,4-dihydropyrazine is unique due to its specific structural features, such as the benzyl and nitro groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-benzyl-3-nitro-1H-pyrazine |
InChI |
InChI=1S/C11H11N3O2/c15-14(16)11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-8,12H,9H2 |
InChI Key |
RLTXXMDUCPENNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CNC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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